2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide

Structure-Activity Relationship Pharmacophore Design Benzothiazole Chemistry

2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide (CAS 1396862-22-8) is a synthetic small molecule belonging to the benzo[d]thiazole acetamide class, with a molecular formula of C₁₆H₂₃N₃O₂S and a molecular weight of 321.44 g/mol. The compound features a 4,7-dimethyl-substituted benzothiazole core, an N-methyl tertiary amine linker, and an N-(3-methoxypropyl)acetamide side chain.

Molecular Formula C16H23N3O2S
Molecular Weight 321.44
CAS No. 1396862-22-8
Cat. No. B2852077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide
CAS1396862-22-8
Molecular FormulaC16H23N3O2S
Molecular Weight321.44
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCCOC
InChIInChI=1S/C16H23N3O2S/c1-11-6-7-12(2)15-14(11)18-16(22-15)19(3)10-13(20)17-8-5-9-21-4/h6-7H,5,8-10H2,1-4H3,(H,17,20)
InChIKeyFASUHSJOPOBGEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide (CAS 1396862-22-8): Chemical Profile and Procurement Context


2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide (CAS 1396862-22-8) is a synthetic small molecule belonging to the benzo[d]thiazole acetamide class, with a molecular formula of C₁₆H₂₃N₃O₂S and a molecular weight of 321.44 g/mol [1]. The compound features a 4,7-dimethyl-substituted benzothiazole core, an N-methyl tertiary amine linker, and an N-(3-methoxypropyl)acetamide side chain. It is commercially available as a research-grade chemical with typical purity of ≥95% and is supplied for non-human research purposes [2]. The compound is catalogued in PubChem (CID 71790343) with computed physicochemical descriptors including XLogP3-AA of 3.1 and topological polar surface area of 82.7 Ų [1].

Why Generic Substitution Is Not Viable for 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide in Scientific Procurement


Benzothiazole acetamide derivatives exhibit steep structure-activity relationships (SAR), where minor modifications to the substitution pattern can drastically alter biological activity, selectivity, and physicochemical properties [1]. The 4,7-dimethyl substitution on the benzothiazole core, combined with the N-methyl tertiary amine and the flexible 3-methoxypropyl side chain of this compound, creates a unique pharmacophoric signature that cannot be replicated by simpler analogs such as unsubstituted N-(benzo[d]thiazol-2-yl)acetamide or even closely related compounds with different N-alkyl substitutions [2]. Published SAR studies on benzo[d]thiazol-2-yl-aminoacetamides demonstrate that anticonvulsant ED₅₀ values vary by more than 10-fold depending on the acetamide N-substituent alone [2]. Therefore, generic or in-class substitution without empirical validation would introduce unacceptable uncertainty in any hypothesis-driven research or industrial application.

Quantitative Differentiation Evidence for 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide vs. Closest Analogs


Structural Uniqueness: 4,7-Dimethylbenzothiazole Core with N-Methyl-N-(3-methoxypropyl)acetamide Side Chain vs. Isomeric and Des-methyl Analogs

The target compound possesses a 4,7-dimethyl substitution on the benzothiazole ring, an N-methyl group on the tertiary amine linker, and an N-(3-methoxypropyl)acetamide side chain. In contrast, the isomeric compound 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1105188-54-2) shares the same molecular formula (C₁₆H₂₃N₃O₂S, MW 321.44) but replaces the 4,7-dimethyl pattern with a 4-ethoxy group, the N-methylacetamide linker with a morpholinopropylamine, and the methoxypropyl side chain with a morpholine ring [1]. These structural differences result in a computed XLogP3-AA of 3.1 for the target compound vs. an estimated 2.4 for the morpholine-containing analog (based on the additional oxygen and nitrogen atoms in the morpholine ring), representing a ~0.7 log unit difference in lipophilicity [1]. Furthermore, comparison with the des-methyl analog N-(benzo[d]thiazol-2-yl)acetamide (XLogP ~1.7) shows the 4,7-dimethyl groups and N-methyl contribute an increase of approximately 1.4 log units in lipophilicity .

Structure-Activity Relationship Pharmacophore Design Benzothiazole Chemistry

Hydrogen Bonding Capacity and Topological Polar Surface Area Differentiation vs. Thiazole- and Phenyl-Substituted Analogs

The target compound has a topological polar surface area (TPSA) of 82.7 Ų, 5 hydrogen bond acceptor atoms, and 1 hydrogen bond donor atom (the secondary amide NH) [1]. In comparison, 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide, a closely related analog bearing a thiazole amide instead of the 3-methoxypropyl amide, is predicted to have a TPSA of approximately 96 Ų due to the additional nitrogen and sulfur atoms in the thiazole ring, along with an additional H-bond donor from the thiazole NH-acetamide . This ~13 Ų increase in TPSA is significant because a TPSA >90 Ų is associated with reduced blood-brain barrier penetration, while TPSA <90 Ų is correlated with favorable CNS penetration [2]. The target compound's TPSA of 82.7 Ų places it below this threshold, whereas the thiazole analog would exceed it, suggesting differential CNS exposure potential.

Drug-likeness Physicochemical Profiling ADME Prediction

Rotatable Bond Count and Molecular Flexibility: Impact on Binding Entropy vs. Rigid Benzothiazole Amides

The target compound contains 7 rotatable bonds, conferring significant conformational flexibility through the N-(3-methoxypropyl)acetamide side chain [1]. In contrast, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (CAS 886917-72-2) has only 5 rotatable bonds due to the more constrained benzamide-ethylthio substitution . Similarly, the anticonvulsant lead compounds 5b and 5q from the benzo[d]thiazol-2-yl-aminoacetamide series possess 3–5 rotatable bonds [2]. The higher rotatable bond count of the target compound (7 vs. 3–5) implies a greater entropic penalty upon binding but also enables exploration of a larger conformational space, which can be advantageous for target classes with flexible binding pockets such as GPCRs or transporters [3].

Conformational Flexibility Binding Affinity Molecular Descriptors

Purity and Structural Confirmation: ≥95% (1H-NMR) Batch Consistency vs. Uncharacterized Research-Grade Analogs

The target compound is supplied with purity ≥95% as confirmed by ¹H-NMR, with product structure verified to conform to the expected structure by ¹H-NMR spectroscopy [1]. This level of analytical characterization exceeds the typical '95% purity' claim (often based on HPLC only) for many research-grade benzothiazole analogs such as N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, where NMR confirmation is not routinely provided . The availability of ¹H-NMR confirmation ensures that the batch identity is verified against the intended structure, reducing the risk of isomeric or synthetic byproduct contamination that can confound biological assay results.

Quality Control Analytical Characterization Reproducibility

Anticonvulsant Activity Class-Level Benchmarking: Predicted Protective Index Potential Based on Benzothiazole-2-yl-aminoacetamide SAR

While no direct anticonvulsant data exist for the target compound, class-level SAR from the benzo[d]thiazol-2-yl-aminoacetamide series provides a quantitative benchmark for activity expectations. In the maximal electroshock seizure (MES) model, the most potent analogs (compounds 5b and 5q) achieved ED₅₀ values of 15.4 mg/kg (protective index, PI = 20.7) and 18.6 mg/kg (PI = 34.9), respectively—approximately 4-fold higher protective indices than phenytoin (PI = 6.9) and carbamazepine (PI = 8.1) [1]. The target compound's structural features—specifically the N-(3-methoxypropyl)acetamide side chain—have not been evaluated in this series, representing a structurally distinct and unexplored region of chemical space within the benzothiazole-2-yl-aminoacetamide pharmacophore [1].

Anticonvulsant Screening MES Test Protective Index

Recommended Research and Industrial Application Scenarios for 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide


CNS-Targeted Probe Development Leveraging Favorable TPSA and Lipophilicity Profile

With a TPSA of 82.7 Ų (below the 90 Ų CNS-penetration threshold) and XLogP3 of 3.1, this compound is well-positioned for CNS-targeted chemical probe campaigns, particularly for targets where moderate lipophilicity and blood-brain barrier permeability are required. This profile differentiates it from analogs with TPSA >90 Ų (such as thiazole-substituted derivatives) that are predicted to have lower CNS exposure [1]. Researchers investigating neurological targets—including ion channels, GPCRs, or neurotransmitter transporters—should prioritize this compound over more polar benzothiazole acetamide analogs for initial CNS screening cascades.

Anticonvulsant Drug Discovery: Exploring Uncharted N-(3-Methoxypropyl) Side Chain Space

Published SAR demonstrates that the benzothiazole-2-yl-aminoacetamide scaffold can yield anticonvulsant leads with protective indices exceeding 30 in the MES model—significantly higher than clinical standards phenytoin (PI = 6.9) and carbamazepine (PI = 8.1) [1]. The target compound contains an N-(3-methoxypropyl)acetamide side chain that has not been evaluated in the published anticonvulsant series, representing novel chemical space for IP generation. Medicinal chemistry teams pursuing antiepileptic drug discovery should use this compound as a starting point for SAR expansion around the 3-methoxypropyl moiety.

Flexible Scaffold for GPCR and Transporter Screening Libraries

With 7 rotatable bonds, the compound offers greater conformational flexibility than structurally related benzothiazole amides (3–5 rotatable bonds) [1]. This characteristic is advantageous for screening against targets with large, flexible binding pockets such as class A GPCRs, solute carrier (SLC) transporters, or multi-drug resistance pumps. Procurement for diversity-oriented screening libraries should favor this compound over more rigid benzothiazole analogs when the target class is known to accommodate conformational flexibility [2].

Quality-Controlled Chemical Biology Probe with NMR-Verified Identity

The availability of this compound with ≥95% purity confirmed by ¹H-NMR ensures batch-to-batch structural fidelity, which is critical for chemical biology applications where off-target effects from impurities can confound phenotype-based screening results [1]. For academic core facilities and biotech screening groups requiring authenticated probe compounds for target ID or mechanism-of-action studies, this compound offers procurement advantages over analogs lacking NMR-based structural confirmation.

Quote Request

Request a Quote for 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.